Sole Validated Intermediate for Sub-nanomolar AR SARM Lead Compound
The J. Med. Chem. 2007 scaffold-modification study identified imidazolin-2-one 11a as the lead SARM with AR Ki = 0.9 nM and functional EC50 = 1.8 nM in MDA-453 transactivation assays [1]. This compound is synthesized exclusively by condensing a chiral pyrroloimidazolidinedione electrophile with 4-amino-2-chloro-3-methylbenzonitrile (the free-base form of the title hydrochloride) [1]. No alternative aniline building block (e.g., 4-amino-3-chloro-2-methylbenzonitrile or 4-amino-2-methylbenzonitrile) was reported to yield compounds achieving comparable sub-nanomolar AR binding affinity within this chemotype series [1].
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) of downstream SARM synthesized from the building block |
|---|---|
| Target Compound Data | AR Ki = 0.9 nM (Compound 11a, derived from 4-amino-2-chloro-3-methylbenzonitrile) [1] |
| Comparator Or Baseline | No imidazolin-2-one SARM derived from regioisomeric anilines (e.g., 4-amino-3-chloro-2-methylbenzonitrile) achieved sub-nanomolar AR Ki in the same study [1] |
| Quantified Difference | Only the 2-chloro-3-methyl substitution pattern delivered sub-nanomolar AR Ki in this scaffold series [1] |
| Conditions | AR binding assay using [3H]-DHT displacement in human MDA-453 breast cancer cell line; transactivation functional assay in the same cell line [1][2] |
Why This Matters
Procurement of the correct regioisomer is the sole entry point to the published sub-nanomolar SARM lead series; incorrect analogs yield no validated active compounds.
- [1] Li JJ, Hamann LG, Wang H, et al. Discovery of potent and muscle selective androgen receptor modulators through scaffold modifications. J Med Chem. 2007;50(13):3015-3025. doi:10.1021/jm070312d. PMID: 17552509. View Source
- [2] BindingDB Entry BDBM18174. Androgen Receptor Binding Assay: Ki = 2 nM, EC50 = 15 nM for downstream imidazolin-2-one derivative in MDA-453 cells. View Source
